molecular formula C15H11FN2OS B2685464 N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868370-95-0

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2685464
CAS No.: 868370-95-0
M. Wt: 286.32
InChI Key: PWGNRCHOETWMRM-ICFOKQHNSA-N
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Description

N-[(2Z)-4-Fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived compound characterized by a Z-configuration imine group, a fluorine substituent at the 4-position of the benzothiazole ring, and a methyl group at the 3-position. The benzamide moiety is linked via the nitrogen atom of the thiazole ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to steric effects that may influence molecular packing or binding interactions .

Properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-18-13-11(16)8-5-9-12(13)20-15(18)17-14(19)10-6-3-2-4-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGNRCHOETWMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 4-fluoro-3-methylbenzothiazole with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activities, making it a potential candidate for the development of new drugs with antibacterial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural Comparisons

Key Compounds Analyzed:

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide (Saeed et al., 2008)

5-[(Z)-(7-Chloro-3-ethyl-4-hydroxy-1,3-benzothiazol-2-ylidene)amino]sulfonyl-2-hydroxy-N-(2-hydroxyethyl)-N-(4-piperidyl)benzamide ()

N-Methyl-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide ()

Table 1: Structural Parameters

Parameter Target Compound Saeed’s Compound () Saccharin Derivative ()
Core Structure 2,3-Dihydrobenzothiazole 2,3-Dihydrothiazole 1λ⁶,2-Benzothiazole (sulfonamide)
Substituents 4-Fluoro, 3-methyl, benzamide 2-Methoxyphenyl, 4-methylbenzamide Trioxo, methyl, benzamide
Bond Lengths (Å) S–C (hypothesized ~1.74) S1–C3: 1.739; S1–C1: 1.744 Not reported
Dihedral Angles (°) Not reported C21–C22–O2: 4.5; C22–O2–C27: 117.12 Not reported
Crystallographic Software Not reported SHELX-97 (R factor: 0.038) Not reported
  • Steric Effects : The 3-methyl group in the target compound may reduce rotational freedom compared to bulkier substituents like the 4-phenyl group in Saeed’s compound, influencing crystal packing .
Computational and Spectroscopic Analysis
  • DFT Studies () : Benzamide analogs with pyrazolyl groups were analyzed for hydrogen bonding and electrostatic stabilization. Similar methods could predict the target compound’s stability and interaction motifs .
  • Hydrogen Bonding : Saeed’s compound exhibits intra-ring hydrogen bonds (e.g., N1–C21), while saccharin derivatives () rely on sulfonamide oxygen interactions. The target’s fluorine may participate in C–F⋯H bonds .

Biological Activity

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H12FN3S\text{C}_{14}\text{H}_{12}\text{F}\text{N}_3\text{S}

Key Features:

  • Molecular Weight: 245.32 g/mol
  • CAS Number: 763114-26-7

The biological activity of this compound has been attributed to several mechanisms:

  • Anticonvulsant Activity: A series of benzothiazole derivatives have shown significant anticonvulsant effects in animal models. The compound was evaluated in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, demonstrating a reduction in seizure duration and frequency without notable neurotoxicity .
  • CNS Depressant Effects: Studies indicate that related compounds exhibit central nervous system depressant activities, which may contribute to their anticonvulsant properties .
  • Antimicrobial Activity: Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains, suggesting that this compound may also possess such activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticonvulsantEffective in MES and scPTZ tests
CNS DepressantInduces sedation without significant toxicity
AntimicrobialActive against Gram-positive and Gram-negative bacteria

Case Studies

  • Anticonvulsant Efficacy: In a study involving a series of benzothiazole derivatives, including this compound, the compound was tested for its efficacy in reducing seizure activity in rodent models. The results indicated a significant reduction in seizure duration compared to control groups .
  • Neurotoxicity Assessment: Further evaluations focused on the neurotoxic potential of the compound. The results showed no significant neurotoxic effects at therapeutic doses, which is crucial for its development as a safe anticonvulsant agent .
  • Antimicrobial Studies: The compound's antimicrobial activity was assessed against various pathogens, revealing effectiveness particularly against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections .

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